REACTION_CXSMILES
|
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4]CC)=O.[NH:11](CCO)[CH2:12][CH2:13][OH:14]>>[OH:14][CH2:13][CH2:12][N:11]1[CH2:10][CH2:9][O:8][C:1](=[O:7])[C:2]1=[O:4]
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask similar to that used for example 9
|
Type
|
ADDITION
|
Details
|
to this flask was added dropwise
|
Type
|
CUSTOM
|
Details
|
crystals separated
|
Type
|
FILTRATION
|
Details
|
were taken by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(C(OCC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |